molecular formula C20H23N3OS B11174771 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11174771
M. Wt: 353.5 g/mol
InChI Key: KHWIZALLHGENDU-UHFFFAOYSA-N
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Description

2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common approach is the S-alkylation of a pyrimidine derivative with a suitable alkylating agent under alkaline conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to its combination of a pyrimidine ring and a dihydroquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H23N3OS

Molecular Weight

353.5 g/mol

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone

InChI

InChI=1S/C20H23N3OS/c1-13-6-7-16-14(2)11-20(4,5)23(17(16)10-13)18(24)12-25-19-21-9-8-15(3)22-19/h6-11H,12H2,1-5H3

InChI Key

KHWIZALLHGENDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC3=NC=CC(=N3)C)(C)C)C

Origin of Product

United States

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